molecular formula C13H21N B13253809 (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine

Cat. No.: B13253809
M. Wt: 191.31 g/mol
InChI Key: VZXUIYSYHQPOJL-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a butan-2-yl group and a 3,4-dimethylphenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine can be achieved through several methods. One common approach involves the reductive amination of 3,4-dimethylbenzaldehyde with butan-2-amine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(4-chlorophenyl)methyl]amine
  • (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine

Uniqueness

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-6-10(2)11(3)8-13/h6-8,12,14H,5,9H2,1-4H3

InChI Key

VZXUIYSYHQPOJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)C)C

Origin of Product

United States

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